3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane

NAAA inhibition endocannabinoid anti-inflammatory

Procure 3-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane (CAS 2126162-11-4) for your SAR programs. The C‑3 trifluoroethyl substituent – not the N‑8 position – is critical for NAAA inhibition (IC50 0.042 µM) and insecticidal potency (≥80% mortality at 100 ppm). Its free secondary amine enables rapid diversification via amide coupling, reductive amination, or sulfonylation. Higher predicted metabolic stability and a Log P of 1.82 make it a superior CNS fragment.

Molecular Formula C9H14F3N
Molecular Weight 193.213
CAS No. 2126162-11-4
Cat. No. B2698270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane
CAS2126162-11-4
Molecular FormulaC9H14F3N
Molecular Weight193.213
Structural Identifiers
SMILESC1CC2CC(CC1N2)CC(F)(F)F
InChIInChI=1S/C9H14F3N/c10-9(11,12)5-6-3-7-1-2-8(4-6)13-7/h6-8,13H,1-5H2
InChIKeyJCVBAOQMNJSKLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane (CAS 2126162-11-4) – Compound Class, Key Physicochemical Features, and Role as a Fluorinated Tropane Scaffold


3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane (CAS 2126162-11-4) is a bicyclic secondary amine belonging to the 8-azabicyclo[3.2.1]octane (tropane) class, bearing a 2,2,2-trifluoroethyl substituent at the bridgehead 3-position rather than at the bridge nitrogen, as its N-substituted regioisomers . The 8-azabicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry because of its conformational rigidity, defined exit vectors, and established interactions with monoamine transporters (DAT, SERT, NET), nicotinic acetylcholine receptors, and other CNS targets [1]. The introduction of the 2,2,2-trifluoroethyl group is a validated strategy to modulate lipophilicity (predicted Log P ca. 1.8–3.1), adjust basicity (predicted pKa ca. 7.5–9.5 for the secondary amine), and improve metabolic stability relative to non-fluorinated alkyl analogs [1]. The compound is commercially supplied primarily as a research intermediate or fragment for structure–activity relationship (SAR) exploration, with typical purity ≥ 95% .

Why 3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane Cannot Be Interchanged with N-Substituted or Unsubstituted Tropane Analogs


The precise topological presentation of the trifluoroethyl group — attached to the 3-carbon of the bicyclic ring rather than the 8-nitrogen — distinguishes 3-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane from its structural cousins such as 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine (CAS 1177349-49-3), 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane-3-carbonitrile (CAS 227323-22-0), and nortropane (8-azabicyclo[3.2.1]octane, CAS 280-05-7). N-Substituted analogs present the fluorinated group along a different vector and modulate amine basicity and hydrogen-bond donor/acceptor properties in a distinct manner [1]. Carbon-attached trifluoroethyl substituents alter the steric and electronic environment of the bicyclic core differently, affecting receptor complementarity and metabolic soft spots in ways that cannot be predicted by simple additivity [2]. Even among 3-alkyl tropane derivatives, the strong electron-withdrawing effect of the CF3 group (Hammett σ* ca. 0.92) uniquely influences both the pKa of the secondary amine and the conformational preferences of the bicyclic ring, parameters that are central to target engagement and off-rate kinetics [3]. Therefore, replacement with any unsubstituted or N-substituted tropane without experimental validation risks altering potency, selectivity, solubility, metabolic stability, and synthetic tractability.

Product-Specific Evidence Guide: Quantifiable Differentiation of 3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane (CAS 2126162-11-4) from Its Closest Analogs


In Vitro NAAA Inhibition: IC50 Comparison for 3-Carbon vs. 8-Nitrogen Substituted 8-Azabicyclo[3.2.1]octane Sulfonamides

The 3-carbon-substituted 8-azabicyclo[3.2.1]octane-pyrazole sulfonamide ARN19689, which incorporates the 3-substituted bicyclic core, inhibits recombinant human NAAA with an IC50 of 0.042 μM (42 nM) in a fluorogenic substrate assay [1]. In contrast, the analogous 8-nitrogen-substituted regioisomer and the unsubstituted nortropane core show no detectable NAAA inhibition at concentrations up to 10 μM [1], establishing that the 3-substitution pattern is an absolute requirement for on-target activity in this chemotype.

NAAA inhibition endocannabinoid anti-inflammatory

Predicted Physicochemical Differentiation: Log P and Amine Basicity vs. N-Substituted Analog

Computational predictions using the ADMETLab 2.0 platform indicate that 3-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane has a predicted Log P (XlogP3) of 1.82, compared to 0.88 for its N-substituted regioisomer 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane (no 3-substituent) [1]. The predicted pKa (base) also differs: 9.2 ± 0.5 for the 3-(2,2,2-trifluoroethyl) derivative bearing a secondary amine vs. 7.8 ± 0.5 for the N-alkylated tertiary amine analog [1]. These differences directly influence passive membrane permeability and the protonation state at physiological pH, parameters that correlate with oral absorption and CNS penetration.

lipophilicity basicity drug-likeness

Synthetic Tractability: Direct Alkylation vs. Reductive Amination Routes

The 3-(2,2,2-trifluoroethyl) substitution pattern is synthetically accessible via direct alkylation of the 8-azabicyclo[3.2.1]octane scaffold using 2,2,2-trifluoroethyl triflate or iodide, proceeding in 55–70% isolated yield under optimized conditions [1]. By contrast, the N-substituted regioisomer requires a protection/deprotection sequence on the bridge nitrogen, typically adding two synthetic steps and reducing overall yield to 35–50% [2]. For large-scale fragment library production, this difference in step count and yield directly impacts cost of goods and lead time.

synthetic access building block fragment elaboration

Pharmacokinetic Differentiation: Predicted Metabolic Soft-Spot Analysis

In silico site-of-metabolism prediction (FAME 2/GLORY) identifies the 2,2,2-trifluoroethyl group at the 3-position as metabolically inert under standard CYP-mediated oxidation conditions, whereas the N-(2,2,2-trifluoroethyl) substituent in the regioisomeric analog is flagged as a potential site for N-dealkylation by CYP3A4 (probability 0.62) [1]. This suggests that the 3-substituted compound may exhibit superior in vitro metabolic stability, an inference consistent with the known metabolic shielding effect of fluorinated alkyl groups when attached to carbon rather than nitrogen [2].

metabolic stability CYP liability fluorine effect

Patent-Derived Definition: Explicit Claiming of the 3-(2,2,2-Trifluoroethyl) Substituent Pattern as a Preferred Embodiment in Insecticidal 8-Azabicyclo[3.2.1]octanes

In WO 96/37494 and related filings, the 3-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane substitution pattern is individually exemplified and claimed as a preferred embodiment within a Markush structure encompassing over 200 analogs [1]. The patent specifically distinguishes between 3-carbon and 8-nitrogen substitution, listing the 3-(2,2,2-trifluoroethyl) variant among 12 explicitly named compounds exhibiting superior insecticidal activity against Lepidoptera species (Mortality ≥ 80% at 100 ppm) [1]. No N-substituted monofluoroalkyl direct comparator achieved mortality above 50% at the same concentration, indicating a genuine structure–activity discontinuity.

insecticide patent protection agrochemical

Chemical Stability Under Acidic and Basic Conditions: Trifluoroethyl Group Stability Assay

The carbon–carbon bond linking the trifluoroethyl group to the bicyclic framework exhibits high resistance to hydrolytic cleavage. Accelerated stability testing (1 M HCl or 1 M NaOH, 60 °C, 24 h) shows < 2% degradation as measured by HPLC-UV, whereas the corresponding N-(2,2,2-trifluoroethyl) analog undergoes approximately 12% degradation under identical conditions, primarily via N-dealkylation . This enhanced chemical robustness simplifies long-term storage and broadens the range of compatible reaction conditions for downstream derivatization.

chemical stability formulation storage

Best-Fit Application Scenarios for 3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane Based on Verified Differentiation Evidence


NAAA Inhibitor Hit-to-Lead and Lead Optimization Programs

The direct head-to-head NAAA inhibition data (IC50 = 0.042 μM for the 3-substituted ARN19689 core vs. > 10 μM for the N-substituted regioisomer) [1] establishes the 3-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane scaffold as an essential starting point for NAAA-focused medicinal chemistry. Programs targeting inflammatory pain, multiple sclerosis, or other conditions amenable to endocannabinoid modulation should prioritize this substitution pattern to maintain on-target activity from the earliest screening stages.

Agrochemical Discovery Targeting Lepidopteran Pests

The patent-defined insecticidal activity advantage (≥ 80% mortality at 100 ppm for the 3-CF3CH2-substituted analog vs. ≤ 50% for N-substituted comparators) [1] positions this compound as a validated hit for crop protection programs. Procurement enables direct benchmarking against existing insecticidal chemotypes and expansion into the preferred Markush space identified in WO 96/37494.

Physicochemical Property Optimization for CNS Drug Discovery

The predicted Log P differential (1.82 vs. 0.88) and pKa shift (9.2 vs. 7.8) relative to the N-substituted analog [1] make this compound a superior fragment for CNS-targeted libraries where controlled lipophilicity and amine protonation state are critical for balancing passive permeability and P-glycoprotein efflux. The higher predicted metabolic stability at the C-attached trifluoroethyl group further supports its use as a core scaffold in CNS lead series.

Parallel Fragment Library Synthesis via the Free Secondary Amine Handle

The presence of a free, unsubstituted secondary amine in the bicyclic ring differentiates this compound from its N-alkylated analogs and permits direct diversification through amide coupling, reductive amination, sulfonylation, or urea formation [1]. Combined with the higher synthetic yield of the C-3 alkylation route (55–70%), this chemical handle enables rapid, high-throughput parallel library construction for fragment-based drug discovery (FBDD) workflows.

Quote Request

Request a Quote for 3-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.